1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine
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Overview
Description
1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine is a chemical compound with the molecular formula C18H22FN It is known for its unique structure, which includes a fluorine atom, a methyl group, and two phenyl groups attached to a pentane backbone
Preparation Methods
The synthesis of 1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often using advanced catalytic systems and controlled environments.
Chemical Reactions Analysis
1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and halogenating agents for substitutions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, influencing biological activity. The compound’s structure allows it to interact with various molecular targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine can be compared with other similar compounds, such as:
1-Fluoro-4-methyl-2-nitrobenzene: This compound has a similar fluorine and methyl substitution but differs in its nitro group, leading to different chemical properties and applications.
2-Fluoro-2-methylpentane: This compound shares the fluorine and methyl groups but has a different overall structure, affecting its reactivity and uses.
The uniqueness of this compound lies in its combination of functional groups and the resulting chemical properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-fluoro-4-methyl-1,1-diphenylpentan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN/c1-14(2)13-17(20)18(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTGGQHFGXMDGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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